molecular formula C9H7NO B3417362 2-Hydroxyquinoline CAS No. 70254-42-1

2-Hydroxyquinoline

Cat. No.: B3417362
CAS No.: 70254-42-1
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline, also known as quinolin-2-ol or carbostyril, is an organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, featuring a hydroxyl group at the second position of the quinoline ring. This compound is known for its diverse range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Safety and Hazards

2-Hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

2-Hydroxyquinoline and its derivatives have a rich diversity of biological properties . Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future . In view of its predominance, and on the basis of our research interest in this scaffold, an updated and detailed account of the pharmacological properties of 8-Hydroxyquinoline derivatives, as well as recent insights from structural biology, are described .

Biochemical Analysis

Biochemical Properties

2-Hydroxyquinoline plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which is involved in the oxidative metabolism of quinoline derivatives . This enzyme catalyzes the hydroxylation of this compound, leading to the formation of more reactive intermediates. Additionally, this compound has been shown to chelate metal ions, forming stable complexes that can influence various biochemical pathways .

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. It has been reported to possess antimicrobial, anticancer, and antifungal properties . In terms of cellular function, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain histone demethylases, leading to changes in gene expression patterns . Moreover, this compound can disrupt cellular metabolism by interfering with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to metal ions, forming chelates that can inhibit or activate various enzymes . For example, this compound has been shown to inhibit the activity of 2-oxoglutarate-dependent oxygenases, which are involved in the regulation of gene expression through histone demethylation . This inhibition can lead to alterations in gene expression and subsequent changes in cellular function. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular processes, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, this compound can affect the metabolism of other compounds by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound to the nucleus can influence gene expression by interacting with DNA and histone proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyquinoline can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with β-ketoesters under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advancements in green chemistry have led to the development of environmentally friendly methods, such as using ionic liquids and microwave-assisted synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-aminoquinoline.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and medicinal applications .

Properties

IUPAC Name

1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
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InChI Key

LISFMEBWQUVKPJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID1058769
Record name 2(1H)-Quinolinone
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Quinolinol
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CAS No.

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7
Record name 2-Hydroxyquinoline
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Synthesis routes and methods I

Procedure details

A mixture of 6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone (6.3 g, 21.5 mmol), anhydrous potassium carbon- ate (2.97 g, 21.5 mmol) and 3-bromopropene (2.86 g, 2.36 mmol) was stirred at room temperature in dry dimethylformamide (100 ml) for 18 hours. The mixture was poured into a large excess of water and was stirred rapidly for 1 hour. The solid produced was filtered off and washed well with water. The yellow solid was dried to give the required quino- lone as a yellow powder 6.2 g (87%) mp 139°-140°.
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

30 Grams of 8-chloroacetylcarbostyril was mixed with 300 ml of pyridine and stirred at 80°-90° C. for 2.5 hours under heating. Then the reaction mixture was ice-cooled and crystals formed were collected by filtration and washed with ether. Recrystallized from methanol to obtain 40.85 g of 8-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate. Colorless needle-like crystals. Melting point: 261.5°-264.0° C. (decomposed).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

60 Grams of 6-(α-chloroacetyl)carbostyril was suspended in 0.5 kg of pyridine and stirred at 80°-90° C. for 2 hours, then the suspension was stirred under ice-cooling for 1 hour. The crystals thus precipitated were collected by filtration and recrystallized from methanol to obtain 70 g of 6-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate in the form of colorless needle-like crystals. Melting point: over 300° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 kg
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solvent
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Synthesis routes and methods IV

Procedure details

Scheme I describes a method to prepare quinolinone compounds such as Structure 5, nitro-quinolinone compounds such as Structure 6, and amino-2-quinolinone compounds such as Structure 3 through modified Knorr reactions. Thermal condensation of a 4-aminoacetanilide (Structure 1) with a 3-ketoester, for example, ethyl 4,4,4-trifluoroacetoacetate in nitrobenzene affords a bis-amide such as Structure 2. When a bis-amide compound of Structure 2 is treated with concentrated sulfuric acid at 60-100° C., aminoquinolinone compounds of Structure 3 are produced. An alternate process of preparing 6-aminoquinolinone compounds such as Structure 3 starts with a similar Knorr reaction. The synthesis begins with reaction of an aniline such as Structure 4 and a 3-ketoester in refluxing toluene followed by treatment of a Lewis acid such as p-toluenesulfonic acid to produce a 2-quinolinone such as Structure 5. Classic nitration of the 2-quinolinone (e.g., Structure 5) selectively provides a 6-nitroquinolinone compound (e.g., Structure 6). Reduction of the nitroquinolinone such as Structure 6 under standard reduction conditions (e.g., metal catalyzed hydrogenation or tin chloride reduction) affords aminoquinolinone compounds such as Structure 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
3-ketoester
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Compound 1 (1.10 g, 4.11 mmol) is added portionwise and rapidly with stirring, to a solution of biphenyl (1.70 g) and diphenyl ether (13.10 g) heated to 250° C. After 10 minutes, the heating is stopped. During the cooling, the quinolone 2 precipitates out in the reaction medium. This product is collected by filtration and then rinsed with petroleum ether. After drying, 859 mg (94%) of compound 2 are obtained in the form of white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyquinoline
Reactant of Route 2
2-Hydroxyquinoline
Reactant of Route 3
2-Hydroxyquinoline
Reactant of Route 4
2-Hydroxyquinoline
Reactant of Route 5
2-Hydroxyquinoline
Reactant of Route 6
Reactant of Route 6
2-Hydroxyquinoline
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Hydroxyquinoline?

A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H NMR spectroscopy, 13C NMR spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]

Q3: Does this compound exhibit tautomerism?

A3: Yes, this compound exists in two tautomeric forms: lactim ("enol") and lactam ("keto"). These forms are nearly equal in energy and interconvert by transferring a hydrogen atom between the oxygen of the OH group and the ring nitrogen. [, ]

Q4: How does the structure of this compound relate to its properties?

A4: The presence of both a hydroxyl group and a nitrogen atom in the quinoline ring system gives this compound its unique properties. This structure allows for tautomerism, influences its interaction with metal ions [], and impacts its biological activity [, ].

Q5: How is this compound involved in quinoline biodegradation?

A5: this compound is a key intermediate in the biodegradation of quinoline by various bacterial species. [, , , , , , , , ] Microorganisms often utilize a stepwise degradation pathway, with this compound formed through the initial mono-oxygenation of quinoline. [, ] Further degradation of this compound can then proceed via different pathways depending on the bacterial species and environmental conditions.

Q6: Which bacterial species are known to degrade this compound?

A6: Several bacterial species have been identified that can degrade this compound, including Pseudomonas spp., Rhodococcus spp., Comamonas spp., and Thauera spp. [, , , , , , ]. These bacteria often work in concert, with some species initiating the breakdown of quinoline into this compound and others further degrading the intermediate. [, ]

Q7: What factors can influence the biodegradation rate of this compound?

A7: Factors impacting this compound biodegradation include: * Microbial community composition: Different bacterial species have varying degradation capabilities and can work synergistically. [, ]* Availability of electron donors: Biodegradation processes require electron donors; compounds like oxalate, produced during quinoline photolysis or added exogenously, can accelerate degradation. []* Environmental conditions: Factors like pH, temperature, and the presence of inhibitors can significantly affect bacterial activity. []

Q8: What are some potential applications of this compound and its derivatives?

A8: this compound derivatives have shown potential in various applications, including:

  • Antidiabetic agents: this compound and some analogs exhibit inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and potential targets for diabetes management. []
  • Anti-mycobacterium agents: Fluorine-containing Schiff bases derived from this compound have shown promising anti-tuberculosis activity against Mycobacterium tuberculosis. []

Q9: How does this compound interact with biological systems?

A9: While specific mechanisms require further investigation, studies highlight several ways this compound interacts with biological systems:

  • Enzyme inhibition: It can inhibit enzymes like α-glucosidase and α-amylase, potentially impacting carbohydrate metabolism. []
  • Metal ion chelation: Its structure enables it to chelate metal ions, which could influence various biological processes. []
  • Interaction with DNA: Research suggests derivatives of this compound can interact with DNA, a property potentially relevant for developing therapeutic agents. []

Q10: How can this compound be synthesized?

A10: this compound can be synthesized using various methods, including:

  • Modified Skraup method: This classic approach involves reacting 2-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. [, ]
  • Reaction of 2-aminobenzophenones with N,N-dimethylacetamide: This method provides substituted 2-hydroxyquinolines. []

Q11: What types of reactions can this compound undergo?

A11: this compound can participate in various reactions, including:

  • Reactions at the hydroxyl group: It can undergo alkylation, acylation, and other reactions typical of phenolic hydroxyl groups. [, ]
  • Complexation with metal ions: It can act as a ligand and form complexes with various metal ions, particularly transition metals. []

Q12: What analytical techniques are commonly employed to study this compound and its derivatives?

A12: Various analytical techniques are crucial in studying this compound:* Chromatographic techniques (HPLC, GC): To separate, identify, and quantify this compound and its metabolites in complex mixtures. [, ] * Spectroscopic techniques (UV-Vis, fluorescence): For structural elucidation, monitoring reactions, and developing analytical assays. [, , ]* Mass spectrometry: For determining molecular weight, identifying metabolites, and studying fragmentation patterns. [, ]

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